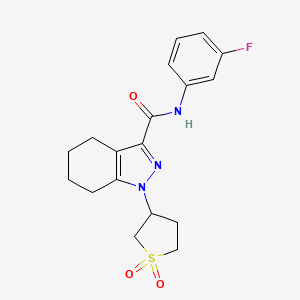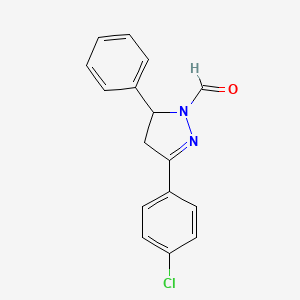
3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms The compound also features a chlorophenyl group and a phenyl group attached to the pyrazoline ring, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazoline derivative. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarboxylic acid.
Reduction: 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbinol.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazoline ring may interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which may enhance the compound’s binding affinity to specific targets.
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)15-10-16(19(11-20)18-15)13-4-2-1-3-5-13/h1-9,11,16H,10H2 |
InChI Key |
HCHYRNSAYPDAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


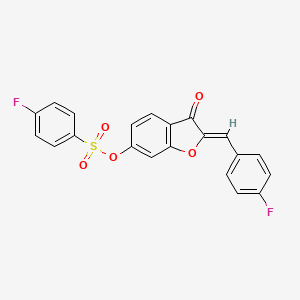
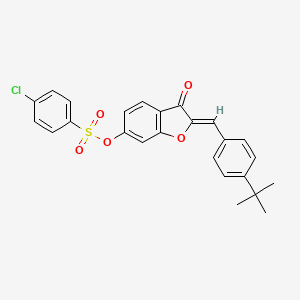

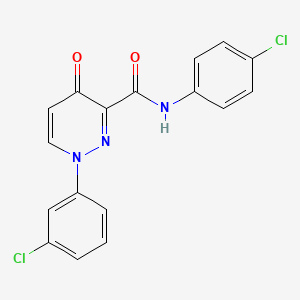
![1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12214821.png)


![6-chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12214831.png)
![[7-(3-Fluorophenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone](/img/structure/B12214838.png)
![ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12214843.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12214851.png)
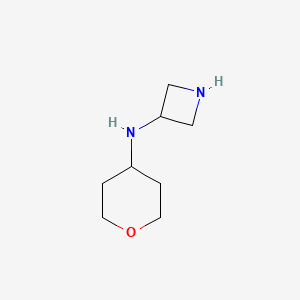
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine](/img/structure/B12214862.png)
